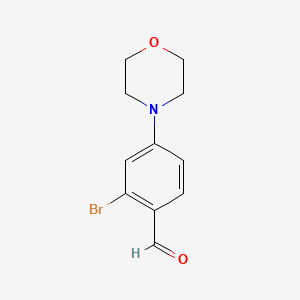

2-Bromo-4-morpholin-4-ylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-morpholin-4-ylbenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve bromobenzaldehydes and morpholine derivatives. These studies provide insights into the chemical behavior and synthetic applications of brominated benzaldehydes and morpholine-containing compounds, which can be extrapolated to understand the properties and potential reactions of this compound .

Synthesis Analysis

The synthesis of compounds related to this compound often involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehyde has been used in carbonylative cyclization with primary amines under carbon monoxide pressure to yield isoindolin-1-ones . Similarly, 2-bromoanilines have been carbonylated with 2-formylbenzoic acid to synthesize functionalized isoindolinones . These methods suggest that palladium-catalyzed reactions could be a viable pathway for synthesizing this compound by introducing a morpholine moiety into the reaction scheme.

Molecular Structure Analysis

The molecular structure of related compounds shows that the morpholine ring often adopts a chair conformation, as seen in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol . This information can be used to predict the conformational preferences of the morpholine ring in this compound, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving bromobenzaldehydes and morpholine derivatives are diverse. For example, a metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenones . Additionally, the reaction of in situ generated, lithiated α-morpholinobenzyl alkoxides with nitrobenzene has been used to convert bromobenzaldehydes to hydroxybenzaldehydes . These reactions demonstrate the potential for this compound to participate in various organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a related brominated compound suggests that this compound may also be amenable to cyclization reactions and could exhibit properties typical of brominated aromatic aldehydes and morpholine derivatives, such as moderate polarity and reactivity towards nucleophiles .

Scientific Research Applications

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of various chemical structures. For instance, it was involved in the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating its versatility in chemical reactions (Zhao, 2012).

- It has been studied in reactions with morpholine, under different conditions, highlighting its reactivity and potential for forming diverse chemical structures (Sivasubramaniam & Tay, 1970).

Photophysics and Biomolecular Binding Properties

- Research involving derivatives of this compound has shown significant interactions with ct-DNA, indicating potential in biomolecular binding and photophysical applications (Bonacorso et al., 2018).

Catalysis and Synthesis

- It has been used in the synthesis of morpholine derivatives, contributing to the development of new chemical entities and showing its role in catalytic processes (D’hooghe et al., 2006).

Crystal Structure Analysis

- The compound's derivatives have been analyzed for their crystal structures, offering insights into their molecular conformations and interactions (Khrustalev et al., 1998).

Biocidal and Biological Activities

- Some derivatives have shown antimicrobial activities, making them potential candidates for biocidal applications (Nimavat et al., 2004).

- In the context of biological activity, derivatives of this compound have been evaluated for their cytotoxic, genotoxic, and antiprotease effects (Jantová et al., 2001).

properties

IUPAC Name |

2-bromo-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLUXWMBHPQEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428096 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883522-52-9 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)